molecular formula C20H23N3O3S B10990934 methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10990934
M. Wt: 385.5 g/mol
InChI Key: GRSUMADLTKZPGG-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, while the thiazole ring can enhance binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties. The presence of both indole and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O3S/c1-12(2)9-16-18(19(25)26-4)22-20(27-16)21-17(24)10-13-11-23(3)15-8-6-5-7-14(13)15/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24)

InChI Key

GRSUMADLTKZPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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